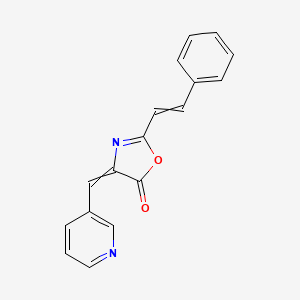
2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a phenylethenyl group, a pyridinylmethylidene group, and an oxazole ring
準備方法
The synthesis of 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenylethylamine with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazole compound. The reaction conditions typically involve refluxing the mixture in an organic solvent, such as ethanol or toluene, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations
科学的研究の応用
2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be compared with other similar compounds, such as:
2-(2-Phenylethenyl)-4,5-dihydro-1,3-oxazole: Lacks the pyridinylmethylidene group, resulting in different chemical properties and reactivity.
4-[(Pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazole: Lacks the phenylethenyl group, leading to variations in its biological activity and applications.
2-Phenylethenyl-1,3-oxazole: A simpler structure with different synthetic routes and reaction conditions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(2-phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGMISOSPOPSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B7809309.png)



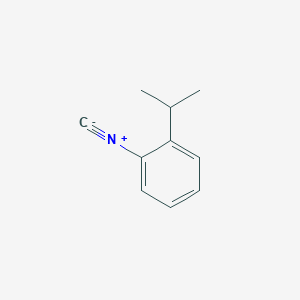
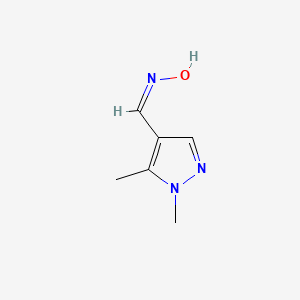
![(NZ)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7809353.png)
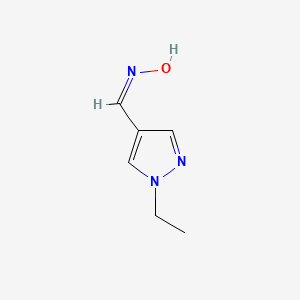
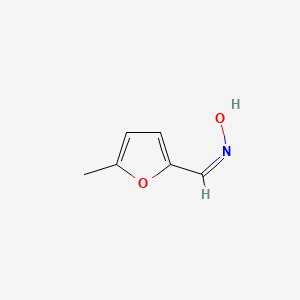
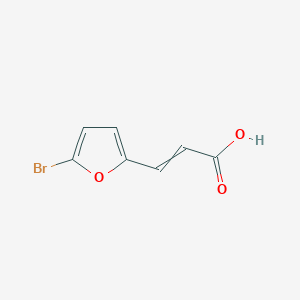
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7809369.png)

![1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B7809391.png)
